molecular formula C11H19ClO2 B14512077 11-Chlorobicyclo[4.4.1]undecane-1,6-diol CAS No. 63366-11-0

11-Chlorobicyclo[4.4.1]undecane-1,6-diol

Cat. No.: B14512077
CAS No.: 63366-11-0
M. Wt: 218.72 g/mol
InChI Key: FBCFFHRBUFRIAJ-UHFFFAOYSA-N
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Description

11-Chlorobicyclo[4.4.1]undecane-1,6-diol is a chemical compound with the molecular formula C11H19ClO2 It consists of a bicyclic structure with a chlorine atom and two hydroxyl groups attached This compound is part of the bicyclo[44

Preparation Methods

The synthesis of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

11-Chlorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11-Chlorobicyclo[4.4.1]undecane-1,6-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar compounds to 11-Chlorobicyclo[4.4.1]undecane-1,6-diol include other bicyclic molecules like undecane-1,11-diol . Compared to these compounds, this compound is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

63366-11-0

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

IUPAC Name

11-chlorobicyclo[4.4.1]undecane-1,6-diol

InChI

InChI=1S/C11H19ClO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2

InChI Key

FBCFFHRBUFRIAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC(C1)(C2Cl)O)O

Origin of Product

United States

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